3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
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Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, possibly due to its unique structural features.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Further research is needed to elucidate the precise mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid: This compound shares the dihydroisoquinoline and sulfonyl groups but differs in the aromatic core.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
What sets 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one apart is its unique combination of the chromenone and dihydroisoquinoline moieties, which may confer distinct chemical and biological properties. This structural uniqueness could lead to novel applications and functionalities not observed in similar compounds .
Biological Activity
The compound 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a chromenone moiety linked to a sulfonyl group derived from tetrahydroisoquinoline. This unique structure suggests potential interactions with various biological targets.
The biological activity of THIQ derivatives is largely attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Many THIQ derivatives act as inhibitors of key enzymes involved in various metabolic pathways. For instance, they may inhibit monoamine oxidase (MAO) , which is crucial for neurotransmitter metabolism.
- Receptor Modulation : Compounds like this compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .
- Anti-cancer Activity : Research indicates that THIQ derivatives can exhibit anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of THIQ derivatives. For example:
- A study investigating the effects of THIQs on colorectal cancer cell lines reported significant inhibition of cell viability and angiogenesis. Compounds similar to this compound showed IC50 values ranging from 0.9 μM to 10.7 μM against KRas-driven cancer cells .
Neuroprotective Effects
THIQs have been noted for their neuroprotective properties:
- They may help mitigate neurotoxicity associated with neurodegenerative disorders by modulating neurotransmitter levels and protecting against oxidative stress .
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50 Value (μM) | Cell Lines Tested |
---|---|---|---|
GM-3-18 (THIQ derivative) | KRas Inhibition | 0.9 - 10.7 | Colo320, DLD-1, HCT116 |
GM-3-121 (THIQ derivative) | Anti-Angiogenesis | 1.72 | Various colorectal cancer cell lines |
3-(1,2,3,4-tetrahydroisoquinoline) | Neuroprotection | Not specified | Neuronal cell lines |
Detailed Findings
In a specific study involving the synthesis and evaluation of THIQ derivatives:
- The compound GM-3-121 demonstrated potent anti-angiogenic activity with an IC50 value of 1.72 μM , indicating its effectiveness in inhibiting blood vessel formation in tumors .
- Molecular docking studies revealed that certain functional groups on THIQ derivatives enhance binding affinity to target proteins involved in cancer progression .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-18-17(11-14-6-3-4-8-16(14)23-18)24(21,22)19-10-9-13-5-1-2-7-15(13)12-19/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNOOGHZTGBVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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